7-Aminoheptanoic acid
Overview
Description
7-Aminoheptanoic acid is an aliphatic ω-amino acid . It is a medium-chain fatty acid . It acts as a ligand for recombinant kringle 2 domain (residues 180-261) of human tissue-type plasminogen .
Molecular Structure Analysis
The molecular formula of 7-Aminoheptanoic acid is C7H15NO2 . The IUPAC name is 7-aminoheptanoic acid . The molecular weight is 145.1995 . The structure of 7-Aminoheptanoic acid is available in various databases .
Physical And Chemical Properties Analysis
7-Aminoheptanoic acid has a molecular weight of 145.20 g/mol . The density is 1.0±0.1 g/cm3 . The boiling point is 270.6±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 56.0±6.0 kJ/mol . The flash point is 117.5±22.6 °C . The index of refraction is 1.468 . The molar refractivity is 39.6±0.3 cm3 . The polar surface area is 63 Å2 . The polarizability is 15.7±0.5 10-24 cm3 . The surface tension is 41.5±3.0 dyne/cm . The molar volume is 142.4±3.0 cm3 .
Scientific Research Applications
Polymer Science : Horn et al. (1963) explored the synthesis of esters of 7-aminoheptanoic acid as monomers for nylon 7. They found that these esters could be converted to high molecular weight, spinning grade nylon 7, a fiber-forming polyamide with useful textile properties (Horn, Freure, Vineyard, & Decker, 1963).
Medicinal Chemistry : Jones et al. (1977) synthesized a series of N-acyl-N-alkyl-7-aminoheptanoic acids, which mimic natural prostaglandins in certain biological systems. These compounds have been shown to stimulate cAMP formation and have prostaglandin-like effects in vivo (Jones, Holtz, Bicking, Cragoe, Mandel, & Kuehl, 1977).
Bioplastic Production : Cheng et al. (2019) described the production of 7-aminoheptanoate as a potential monomer for polymeric bioplastics. This was achieved through an artificial iterative carbon-chain-extension cycle in Escherichia coli, illustrating a metabolic-engineering strategy for producing medium-chain organic acids (Cheng et al., 2019).
Catalysis Research : Tan, Matsuda, and Takada (1974) studied the hydrogenation of 6-cyanohexanoic acid with cobalt and nickel catalysts, leading to the production of 7-aminoheptanoic acid. This research contributes to the understanding of catalyst selection and performance in chemical reactions (Tan, Matsuda, & Takada, 1974).
Synthesis of Pharmaceuticals : Ran (2012) reported the synthesis of Tianeptine Sodium, a pharmaceutical compound, which involves the reaction with 7-aminoheptanoic acid ethyl ester hydrochloride. This process highlights the use of 7-aminoheptanoic acid in the synthesis of complex pharmaceuticals (Ran, 2012).
Environmental Biotechnology : Bretschneider et al. (2020) utilized a mixed-species approach for the synthesis of 6-aminohexanoic acid (and 49% 7-aminoheptanoic acid yield) from cycloheptane, demonstrating a bioprocess with high conversion and yield under environmentally benign conditions (Bretschneider, Wegner, Bühler, Bühler, & Karande, 2020).
Therapeutic Applications : Madsen et al. (2019) investigated triheptanoin, a 7-carbon triglyceride, for improving exercise tolerance in patients with McArdle disease, highlighting the potential therapeutic applications of derivatives of 7-aminoheptanoic acid (Madsen et al., 2019).
Safety And Hazards
When handling 7-Aminoheptanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
7-aminoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOLZJYETYVRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-71-4 | |
Record name | Heptanoic acid, 7-amino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25748-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10239182 | |
Record name | omega-Aminoenantic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoheptanoic acid | |
CAS RN |
929-17-9 | |
Record name | 7-Aminoheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | omega-Aminoenantic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 929-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | omega-Aminoenantic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-aminoheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINOHEPTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10HJX2T48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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